![molecular formula C21H21N3O5S B2701791 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide CAS No. 1797023-22-3](/img/structure/B2701791.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide
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Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Sulfonamides (sulfa drugs) are well-known antibacterial agents due to their low cost, low toxicity, and effectiveness against various bacterial strains. In this context, the synthesized compound has been evaluated for its antibacterial potential. Biofilm inhibition studies against Escherichia coli and Bacillus subtilis revealed that two of the compounds were active inhibitors of these pathogenic bacterial strains. Additionally, most of the new molecules exhibited mild cytotoxicity, suggesting their potential use as safe antibacterial agents .
Pharmacophore Properties
- Anti-Hepatotoxic : Silymarin, extracted from Silybum marianum, contains silybin—a major flavonolignan with a 1,4-benzodioxane ring system. Silymarin exhibits remarkable anti-hepatotoxic and antibacterial activity .
- Anti-Inflammatory : Benzodioxane derivatives have been identified as anti-inflammatory agents .
- Antioxidant : Certain molecules bearing the benzodioxane moiety possess antioxidant properties .
- Blood Pressure Regulation : Some compounds with this ring system contribute to prolonged lowering of blood pressure .
Structural Insights
The compound’s structure includes a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which plays a crucial role in its biological activity. Notably, the presence of signals at δ 64 ppm in the NMR spectrum corresponds to the C-2 and C-3 carbons of the benzodioxane ring system .
Chemical Information
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(10-11-30(26,27)18-6-2-1-3-7-18)23-16-12-22-24(13-16)14-17-15-28-19-8-4-5-9-20(19)29-17/h1-9,12-13,17H,10-11,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMVDVSAANYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide |
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